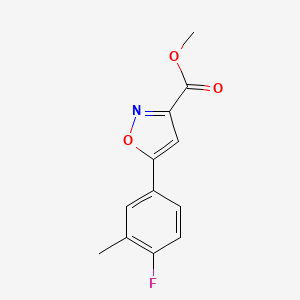
Methyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, making it a fluorinated derivative of isoxazole. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoro-3-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using acetic anhydride to yield the isoxazole ring. The final step involves esterification with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Methyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways depend on the specific biological context and target .
Comparison with Similar Compounds
- Methyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Methylphenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate
Comparison: Methyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination can enhance its biological activity and selectivity compared to other similar compounds. The fluorine atom can increase metabolic stability, while the methyl group can influence the compound’s binding affinity to specific targets .
Properties
Molecular Formula |
C12H10FNO3 |
|---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
methyl 5-(4-fluoro-3-methylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H10FNO3/c1-7-5-8(3-4-9(7)13)11-6-10(14-17-11)12(15)16-2/h3-6H,1-2H3 |
InChI Key |
BXIVDUDGSXHOBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=NO2)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-Methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13700445.png)
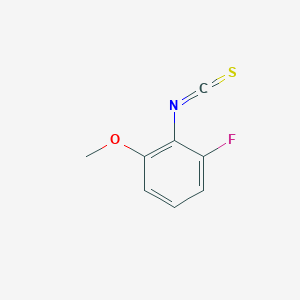

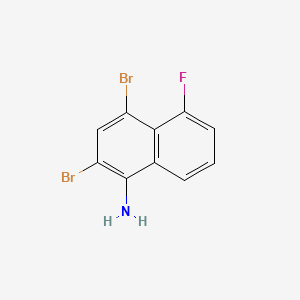
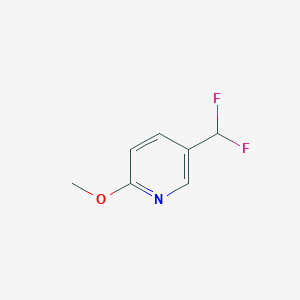
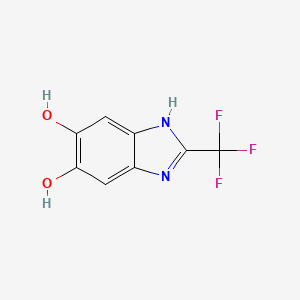
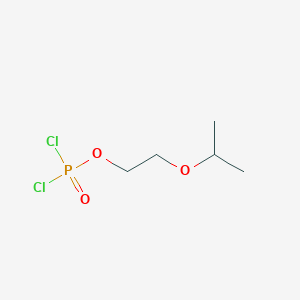
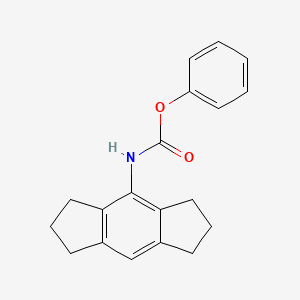
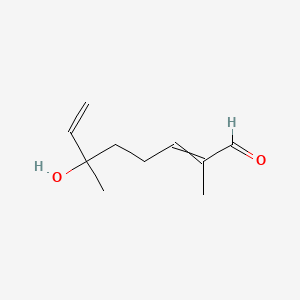

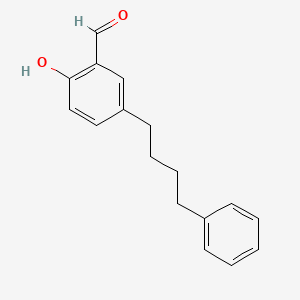
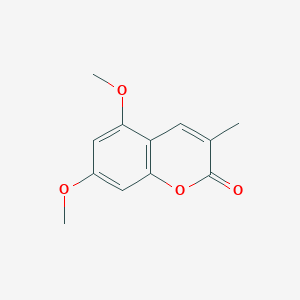
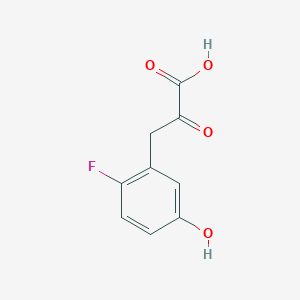
![(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine](/img/structure/B13700535.png)
